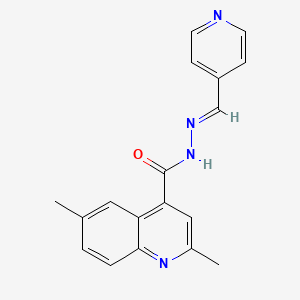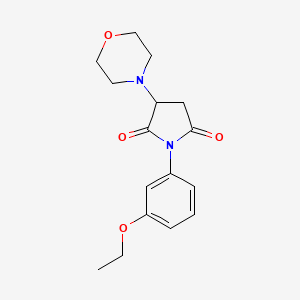![molecular formula C19H19ClIN3OS B5113236 N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide, commonly known as CTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTIP is a small molecule that has been synthesized in the laboratory and has shown promising results in various biological assays.
作用機序
The mechanism of action of CTIP involves its interaction with various cellular targets, including proteins and enzymes. CTIP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, CTIP can induce the expression of genes that promote apoptosis and cell cycle arrest. CTIP has also been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
CTIP has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, CTIP has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. CTIP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CTIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of CTIP is its high purity and stability, which makes it suitable for scientific research applications. CTIP has also been shown to have low toxicity, making it safe for use in biological assays. However, one of the limitations of CTIP is its limited solubility in water, which can affect its bioavailability and efficacy in biological systems.
将来の方向性
There are several future directions for the scientific research on CTIP. One of the directions is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanism of action of CTIP in more detail, including its interaction with cellular targets and signaling pathways. In addition, future research can focus on optimizing the synthesis method of CTIP to improve its yield and purity. Overall, CTIP has shown promising results in scientific research, and further studies can lead to its potential use as a therapeutic agent in various diseases.
合成法
The synthesis of CTIP involves several steps, starting from the reaction of 3-chloro-4-aminobenzonitrile with piperidine to obtain 3-chloro-4-(1-piperidinyl)aniline. This intermediate is then reacted with carbon disulfide to obtain 3-chloro-4-(1-piperidinyl)phenyl carbonothioyl chloride. The final step involves the reaction of this intermediate with 2-iodobenzamide to obtain CTIP. The synthesis of CTIP has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
CTIP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CTIP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CTIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClIN3OS/c20-15-12-13(8-9-17(15)24-10-4-1-5-11-24)22-19(26)23-18(25)14-6-2-3-7-16(14)21/h2-3,6-9,12H,1,4-5,10-11H2,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKOMSNKMJULPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClIN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)

![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)

![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)

![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5113241.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)](/img/structure/B5113243.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113251.png)